![molecular formula C10H27P3Sn B14144252 [(Methylstannanetriyl)tris(methylene)]tris(dimethylphosphane) CAS No. 89129-49-7](/img/structure/B14144252.png)
[(Methylstannanetriyl)tris(methylene)]tris(dimethylphosphane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Methylstannanetriyl)tris(methylene)]tris(dimethylphosphane) is a chemical compound that falls under the category of organophosphorus compounds It is characterized by the presence of a stannanetriyl group bonded to three methylene groups, each of which is further bonded to a dimethylphosphane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Methylstannanetriyl)tris(methylene)]tris(dimethylphosphane) typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This approach is widely used due to its versatility and efficiency in producing various phosphine compounds.
Industrial Production Methods
Industrial production methods for [(Methylstannanetriyl)tris(methylene)]tris(dimethylphosphane) are not well-documented in the literature. the general principles of organophosphorus compound synthesis, such as the use of large-scale reactors and optimized reaction conditions, are likely to be applicable.
Análisis De Reacciones Químicas
Types of Reactions
[(Methylstannanetriyl)tris(methylene)]tris(dimethylphosphane) can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of [(Methylstannanetriyl)tris(methylene)]tris(dimethylphosphane) include halogenophosphines, Grignard reagents, and various oxidizing and reducing agents . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of [(Methylstannanetriyl)tris(methylene)]tris(dimethylphosphane) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphine derivatives.
Aplicaciones Científicas De Investigación
[(Methylstannanetriyl)tris(methylene)]tris(dimethylphosphane) has several applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the study of biological systems, particularly in the context of enzyme inhibition and protein interactions.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of [(Methylstannanetriyl)tris(methylene)]tris(dimethylphosphane) involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating a range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ions and substrates involved .
Comparación Con Compuestos Similares
[(Methylstannanetriyl)tris(methylene)]tris(dimethylphosphane) can be compared to other similar organophosphorus compounds, such as:
Tertiary phosphines: These compounds also contain phosphorus atoms bonded to carbon atoms and are widely used in catalysis and coordination chemistry.
Phosphine oxides: These are oxidized derivatives of phosphines and have different reactivity and applications.
Phosphine sulfides: These compounds contain sulfur atoms bonded to phosphorus and are used in various chemical processes.
The uniqueness of [(Methylstannanetriyl)tris(methylene)]tris(dimethylphosphane) lies in its specific structural arrangement and the presence of the stannanetriyl group, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
89129-49-7 |
|---|---|
Fórmula molecular |
C10H27P3Sn |
Peso molecular |
358.95 g/mol |
Nombre IUPAC |
[bis(dimethylphosphanylmethyl)-methylstannyl]methyl-dimethylphosphane |
InChI |
InChI=1S/3C3H8P.CH3.Sn/c3*1-4(2)3;;/h3*1H2,2-3H3;1H3; |
Clave InChI |
OKELQWGOQTXASB-UHFFFAOYSA-N |
SMILES canónico |
CP(C)C[Sn](C)(CP(C)C)CP(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


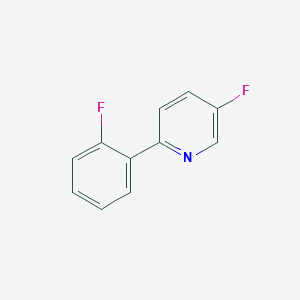
![2-(7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl naphthalen-1-ylacetate](/img/structure/B14144177.png)

![4-{3-hydroxy-2-oxo-4-(phenylcarbonyl)-5-[(E)-2-phenylethenyl]-2,5-dihydro-1H-pyrrol-1-yl}butanoic acid](/img/structure/B14144186.png)

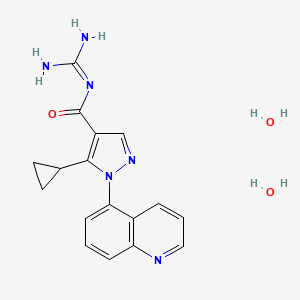
![N-[3-(Morpholine-4-sulfonyl)-phenyl]-acetamide](/img/structure/B14144206.png)
![16-Azabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B14144210.png)
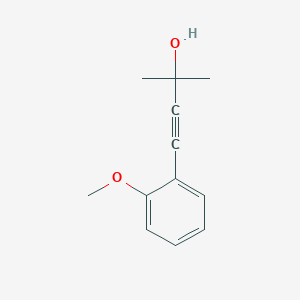
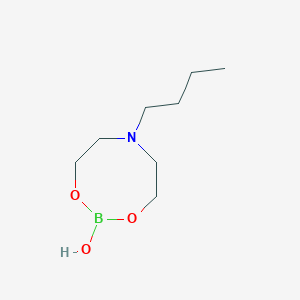
![N-[1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinolin-3-yl]-2-(3,4-dimethoxyphenyl)ethanimidamide](/img/structure/B14144243.png)
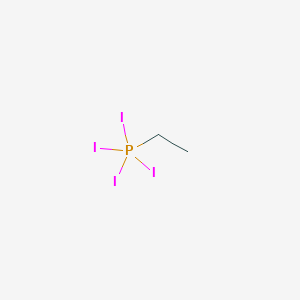
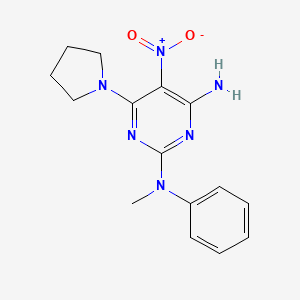
![3-(1H-benzimidazol-2-yl)-6-[(E)-(4-nitrophenyl)diazenyl]-2H-chromen-2-one](/img/structure/B14144260.png)
